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Compound of Interest

Compound Name: 2-Aminopentane

Cat. No.: B145832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of

2-aminopentane, a compound of interest in various chemical and pharmaceutical applications.

This document details the isomeric landscape of the C5H13N molecular formula, presents key

physicochemical properties for comparative analysis, and outlines relevant experimental

methodologies for isomer separation and synthesis.

Introduction to the Isomers of Aminopentane
Aminopentanes, with the molecular formula C5H13N, represent a diverse group of aliphatic

amines. Their structural and stereochemical variations give rise to a range of physical and

chemical properties, influencing their reactivity, biological activity, and potential applications. A

thorough understanding of these isomeric forms is crucial for researchers in organic synthesis,

medicinal chemistry, and materials science.

The isomers of C5H13N can be broadly categorized into structural isomers and stereoisomers.

Structural isomers possess the same molecular formula but differ in the connectivity of their

atoms. These can be further classified based on the substitution of the amino group as primary,

secondary, or tertiary amines. Stereoisomers, on the other hand, have the same molecular

formula and connectivity but differ in the spatial arrangement of their atoms. In the context of 2-
aminopentane, the presence of a chiral center gives rise to enantiomers.
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Structural Isomers of C5H13N
There are a total of 17 structural isomers for the molecular formula C5H13N. These are

categorized as eight primary amines, six secondary amines, and three tertiary amines.

Primary Amines (R-NH₂)
Primary amines are characterized by an amino group attached to a single alkyl substituent. The

eight primary amine isomers of C5H13N are:

Pentan-1-amine

Pentan-2-amine

Pentan-3-amine

2-Methylbutan-1-amine

3-Methylbutan-1-amine

2,2-Dimethylpropan-1-amine

2-Methylbutan-2-amine

3-Methylbutan-2-amine

Secondary Amines (R₂-NH)
Secondary amines have two alkyl groups attached to the nitrogen atom. The six secondary

amine isomers of C5H13N are:

N-Methylbutan-1-amine

N-Methylbutan-2-amine

N-Methyl-2-methylpropan-1-amine

N-Ethylpropan-1-amine
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N-Ethylpropan-2-amine

N-Methyl-2-methylpropan-2-amine

Tertiary Amines (R₃-N)
Tertiary amines are characterized by three alkyl groups bonded to the nitrogen atom. The three

tertiary amine isomers of C5H13N are:

N,N-Dimethylpropan-1-amine

N-Ethyl-N-methylethanamine

N,N-Dimethylpropan-2-amine

Stereoisomers of 2-Aminopentane
2-Aminopentane possesses a chiral center at the second carbon atom (C2), which is bonded

to four different groups: a hydrogen atom, an amino group, a methyl group, and a propyl group.

This chirality results in the existence of two non-superimposable mirror images, known as

enantiomers. These are designated as (R)-2-aminopentane and (S)-2-aminopentane.

Enantiomers share identical physical properties such as boiling point, density, and refractive

index in a non-chiral environment. However, they exhibit different interactions with plane-

polarized light (optical activity) and with other chiral molecules, which is of significant

importance in pharmacology and biochemistry.

Quantitative Data of Aminopentane Isomers
The following table summarizes the available quantitative data for the structural isomers of

C5H13N, facilitating a comparative analysis of their physical properties.
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IUPAC Name Isomer Type Boiling Point (°C) Density (g/mL)

Primary Amines

Pentan-1-amine Primary 104 0.752

Pentan-2-amine Primary 92 0.736

Pentan-3-amine Primary 89-91 0.748

2-Methylbutan-1-

amine
Primary 94-97 0.738

3-Methylbutan-1-

amine
Primary 95-97 0.751

2,2-Dimethylpropan-1-

amine
Primary 81-83 0.745

2-Methylbutan-2-

amine
Primary 78 0.731

3-Methylbutan-2-

amine
Primary 65.5 0.716

Secondary Amines

N-Methylbutan-1-

amine
Secondary 93-95 0.737

N-Methylbutan-2-

amine
Secondary 78.5 0.724

N-Methyl-2-

methylpropan-1-amine
Secondary 82-84 0.728

N-Ethylpropan-1-

amine
Secondary 80-85 0.72

N-Ethylpropan-2-

amine
Secondary 70 0.72

N-Methyl-2-

methylpropan-2-amine
Secondary 69 0.73
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Tertiary Amines

N,N-Dimethylpropan-

1-amine
Tertiary 74-76 0.709

N-Ethyl-N-

methylethanamine
Tertiary 63-65 0.72

N,N-Dimethylpropan-

2-amine
Tertiary 65.5 0.715

Experimental Protocols
Chiral Separation of 2-Aminopentane Enantiomers
The resolution of the enantiomers of 2-aminopentane is commonly achieved using chiral High-

Performance Liquid Chromatography (HPLC).

Methodology:

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based

columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD,

Chiralpak® AD), are often effective for the separation of chiral amines.

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar

solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The

ratio is optimized to achieve the best separation.

Additive Inclusion: To improve peak shape and resolution, a small amount of a basic additive,

such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase. This

helps to minimize interactions between the basic amine and any acidic sites on the

stationary phase.

Sample Preparation: A dilute solution of the racemic 2-aminopentane mixture is prepared in

the mobile phase.

Chromatographic Conditions:

Flow Rate: Typically 0.5 - 1.5 mL/min.
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Temperature: Ambient or controlled for reproducibility.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for aliphatic

amines.

Data Analysis: The retention times of the two enantiomers will differ, allowing for their

separation and quantification.

Stereoselective Synthesis of 2-Aminopentane
A common method for the stereoselective synthesis of one enantiomer of 2-aminopentane is

through the use of a chiral auxiliary or a chiral catalyst in a reductive amination reaction.

Methodology:

Starting Material: The synthesis typically begins with a prochiral ketone, such as pentan-2-

one.

Chiral Auxiliary Approach:

The ketone is first reacted with a chiral amine (the chiral auxiliary) to form a chiral imine or

enamine.

This intermediate is then reduced with a standard reducing agent (e.g., sodium

borohydride or hydrogen gas with a catalyst). The steric hindrance from the chiral auxiliary

directs the hydride attack to one face of the molecule, leading to the preferential formation

of one stereoisomer of the desired amine.

The chiral auxiliary is then cleaved from the product, yielding the enantiomerically

enriched 2-aminopentane.

Asymmetric Catalysis Approach:

Pentan-2-one is reacted with an ammonia source in the presence of a chiral catalyst.

The catalyst, often a transition metal complex with a chiral ligand, facilitates the

stereoselective reduction of the in-situ formed imine.
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This method directly produces the chiral amine without the need for the attachment and

removal of a chiral auxiliary.

Purification and Analysis: The product is purified using standard techniques such as

distillation or chromatography. The enantiomeric excess (e.e.) of the product is determined

using chiral HPLC or by forming a diastereomeric salt with a chiral acid and analyzing the

mixture by NMR spectroscopy.
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Structural Isomers

Stereoisomers of 2-AminopentaneC5H13N

Primary Amines (8)

Secondary Amines (6)

Tertiary Amines (3)

2-Aminopentane Enantiomers

(R)-2-aminopentane

(S)-2-aminopentane
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Racemic 2-Aminopentane Sample

Dissolve in Mobile Phase

Inject into Chiral HPLC System

Separation on Chiral Stationary Phase

UV Detection

Data Analysis (Chromatogram)

Quantified Enantiomers
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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